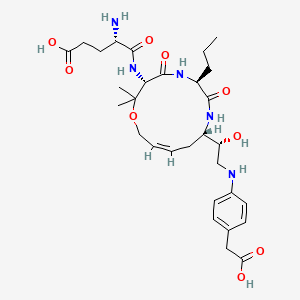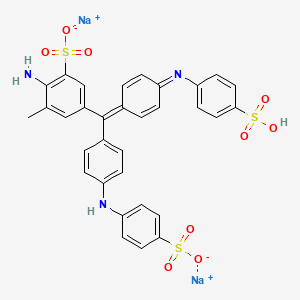
Aniline Blue, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aniline Blue, sodium salt, is a water-soluble dye commonly used in biological staining. It is known for its high purity and effectiveness in staining various biological tissues. The compound’s IUPAC name is disodium 2-{[4-({4-[(2-sulfonatophenyl)amino]phenyl}({4-[(2-sulfonatophenyl)imino]cyclohexa-2,5-dien-1-ylidene})methyl)phenyl]amino}benzene-1-sulfonate . It is also referred to as methyl blue and has a molecular formula of C37H26N3Na2O9S3 .
准备方法
Synthetic Routes and Reaction Conditions: Aniline Blue, sodium salt, is synthesized through the phenylation and sulfonation of basic fuchsine. The process involves the reaction of aniline with sulfuric acid and sodium nitrite to form the diazonium salt, which is then coupled with a phenol derivative to produce the final dye .
Industrial Production Methods: In industrial settings, the production of this compound, involves large-scale reactions under controlled conditions to ensure high purity and yield. The process typically includes the use of advanced filtration and purification techniques to remove impurities and achieve the desired product quality .
化学反应分析
Types of Reactions: Aniline Blue, sodium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to its leuco form, which is colorless and can revert to the original dye upon oxidation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as sodium dithionite are used to convert the dye to its leuco form.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfuric acid and sodium nitrite.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Leuco form of the dye.
Substitution: Various substituted aromatic compounds.
科学研究应用
Aniline Blue, sodium salt, has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Aniline Blue, sodium salt, primarily involves its ability to bind to specific biological molecules, such as glycogen and proteins. The dye exhibits fluorescence when bound to these molecules, which enhances its visibility under a microscope . The binding is facilitated by hydrophobic interactions and self-quenching mechanisms .
相似化合物的比较
Methyl Blue: Another anionic dye used in biological staining.
Nile Blue: A dye used for staining lipids and other cellular components.
Alcian Blue: Commonly used for staining acidic polysaccharides in tissues.
Uniqueness: Aniline Blue, sodium salt, is unique due to its high affinity for callose and its ability to fluoresce upon binding to specific biological molecules. This makes it particularly useful in plant biology for studying cell wall structures and intercellular communication .
属性
分子式 |
C32H25N3Na2O9S3 |
|---|---|
分子量 |
737.7 g/mol |
IUPAC 名称 |
disodium;2-amino-3-methyl-5-[[4-(4-sulfonatoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI 键 |
XOSXWYQMOYSSKB-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)[O-])C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


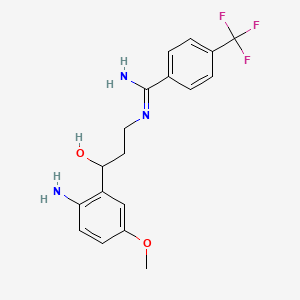
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
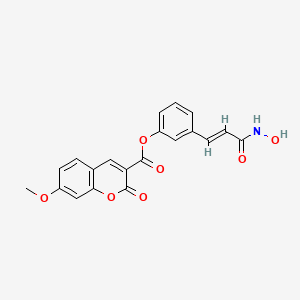
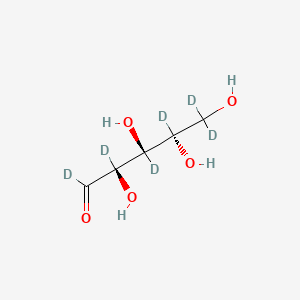
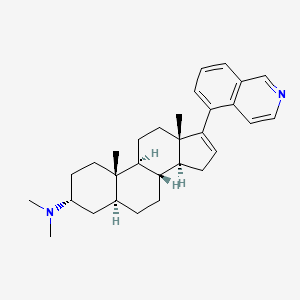
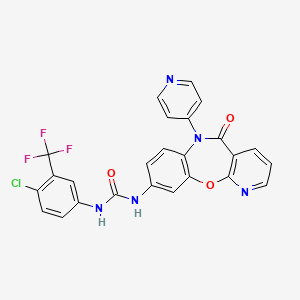
![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)
![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)
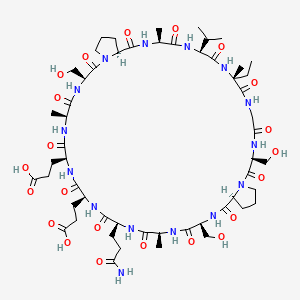

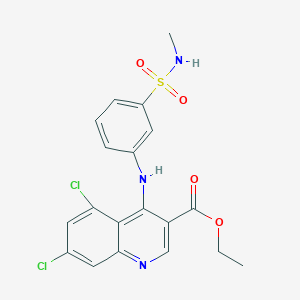
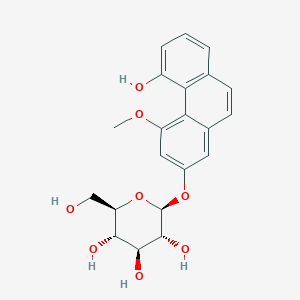
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)
